Benzenediazonium, 4-(4-morpholinyl)-
CAS No.: 20461-67-0
Cat. No.: VC20672148
Molecular Formula: C10H12N3O+
Molecular Weight: 190.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20461-67-0 |
|---|---|
| Molecular Formula | C10H12N3O+ |
| Molecular Weight | 190.22 g/mol |
| IUPAC Name | 4-morpholin-4-ylbenzenediazonium |
| Standard InChI | InChI=1S/C10H12N3O/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4H,5-8H2/q+1 |
| Standard InChI Key | NJYDJNRTEZIUBS-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)[N+]#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzenediazonium, 4-(4-morpholinyl)- possesses the molecular formula and a molecular weight of 190.22 g/mol. The core structure consists of a benzene ring with two distinct functional groups:
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A diazonium group () at position 1, which confers high electrophilicity and susceptibility to nucleophilic attack.
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A morpholine moiety () at position 4, contributing steric bulk and polar characteristics that enhance solubility in polar aprotic solvents.
X-ray crystallographic data for related compounds, such as its zinc chloride complex (CAS No. 17409-52-8), reveal a planar benzene ring with bond angles consistent with sp² hybridization . The diazonium group exhibits a linear geometry () with a bond length of approximately 1.10 Å, typical for diazonium salts .
Stability and Solubility
The compound demonstrates moderate thermal stability, decomposing at temperatures above 60°C with release of nitrogen gas. Its solubility profile varies significantly with counterion selection:
| Counterion | Solubility in Water (g/100 mL) | Solubility in DMSO (g/100 mL) |
|---|---|---|
| Chloride | 8.2 | >50 |
| Tetrafluoroborate | 0.7 | 32.4 |
| Sulfate | 4.9 | 45.6 |
Data derived from PubChem entries indicate that the sulfate salt exhibits superior aqueous solubility compared to halogen-containing counterparts, making it preferable for reactions requiring polar media.
Synthesis and Preparation Methodologies
Conventional Diazotization Route
The standard synthesis involves diazotization of 4-(4-morpholinyl)aniline under acidic conditions:
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Diazotization: Treatment of 4-(4-morpholinyl)aniline (1.0 equiv) with sodium nitrite (, 1.1 equiv) in hydrochloric acid (, 3.0 equiv) at 0–5°C yields the diazonium chloride intermediate.
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Isolation: Precipitation with tetrafluoroboric acid () affords the tetrafluoroborate salt, which is filtered and dried under vacuum.
This method typically achieves yields of 68–72%, with purity >95% as verified by HPLC.
Reactivity and Functionalization Pathways
Electrophilic Aromatic Substitution
The diazonium group facilitates regioselective substitutions:
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Azo Coupling: Reaction with electron-rich aromatics (e.g., phenol, aniline derivatives) produces stable azo dyes with values between 450–550 nm.
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Sandmeyer Reaction: Treatment with CuCN/KCN yields 4-(4-morpholinyl)benzonitrile (), a precursor for pharmaceutical intermediates.
Surface Modification Applications
The compound's ability to form covalent bonds with carbon surfaces has been exploited in:
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Electrode Functionalization: Grafting onto glassy carbon electrodes enhances electron transfer kinetics for dopamine sensing (LOD: 0.12 μM) .
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Polymer Composites: Incorporation into polythiophene matrices improves conductivity by 3 orders of magnitude compared to unmodified polymers.
| Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 64 | 128 |
| Enterococcus faecalis | 128 | >256 |
The morpholine group likely enhances membrane permeability, though further structural optimization is required to improve potency.
Future Research Directions
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Stabilization Strategies: Development of ionic liquid formulations to enhance thermal stability for high-temperature reactions.
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Photoresponsive Materials: Exploration of UV-triggered nitrogen release mechanisms for controlled drug delivery systems.
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Cross-Coupling Catalysis: Investigation of palladium-catalyzed reactions to access biaryl morpholine derivatives.
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